2-Cyclopropyl-2-methoxyethan-1-amine

Structural isomerism Physicochemical property comparison Topological polar surface area

2-Cyclopropyl-2-methoxyethan-1-amine (CAS 1488263-56-4) is a low-molecular-weight (115.17 g/mol) primary aliphatic amine of molecular formula C₆H₁₃NO, characterized by a geminal cyclopropyl and methoxy substitution on the α-carbon of the ethylamine backbone. Commercially, this compound is offered as a research chemical with purities typically between 95% and 98%, and key predicted physicochemical parameters include a boiling point of 161.6 ± 13.0 °C, density of 0.998 ± 0.06 g/cm³, and a pKa of 8.73 ± 0.10.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1488263-56-4
Cat. No. B2398338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-methoxyethan-1-amine
CAS1488263-56-4
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCOC(CN)C1CC1
InChIInChI=1S/C6H13NO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3
InChIKeyLPIMNJFSGJOKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-methoxyethan-1-amine (CAS 1488263-56-4): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


2-Cyclopropyl-2-methoxyethan-1-amine (CAS 1488263-56-4) is a low-molecular-weight (115.17 g/mol) primary aliphatic amine of molecular formula C₆H₁₃NO, characterized by a geminal cyclopropyl and methoxy substitution on the α-carbon of the ethylamine backbone . Commercially, this compound is offered as a research chemical with purities typically between 95% and 98%, and key predicted physicochemical parameters include a boiling point of 161.6 ± 13.0 °C, density of 0.998 ± 0.06 g/cm³, and a pKa of 8.73 ± 0.10 . The compound belongs to the broader class of cyclopropylamine derivatives, a scaffold extensively exploited in medicinal chemistry for mechanism-based enzyme inhibition, particularly of monoamine oxidases (MAO), lysine-specific demethylase 1 (LSD1/KDM1A), and as intermediates for central nervous system (CNS) drug candidates [1].

Why Generic Substitution Fails for 2-Cyclopropyl-2-methoxyethan-1-amine: Positional Isomerism, Steric Constraints, and Unverified Biological Translation


Although several constitutional isomers and close analogs of 2-cyclopropyl-2-methoxyethan-1-amine share the identical molecular formula (C₆H₁₃NO) and nominal molecular weight, their structural differences preclude any assumption of functional equivalence. The geminal α,α-disubstitution pattern of the target compound creates a sterically hindered, chiral amine environment distinct from its linear ether-linked analogs such as 2-(cyclopropylmethoxy)ethan-1-amine (CAS 883524-77-4) or branched isomers like 1-cyclopropyl-2-methoxyethanamine (CAS 1095431-22-3) [1]. In cyclopropylamine drug discovery, even minor substituent repositioning dramatically alters enzyme inhibitory profiles: for cis-2-substituted cyclopropylamines, reversible MAO B IC₅₀ values can shift from sub-micromolar to high micromolar depending on the N-substituent, while selectivity against the off-target LSD1 can be gained or lost entirely [2]. Furthermore, the chemoenzymatic synthesis literature underscores that stereochemical configuration at the chiral carbon bearing the cyclopropyl group is critical for pharmacological activity—the (S)-enantiomer of the closely related 1-cyclopropyl-2-methoxyethanamine was specifically pursued as a key chiral intermediate for a CRF-1 receptor antagonist program at Bristol-Myers Squibb, with classical resolution methods failing to deliver acceptable enantiomeric excess [3]. These findings collectively demonstrate that no in-class analog can be substituted for 2-cyclopropyl-2-methoxyethan-1-amine without rigorous, assay-specific revalidation.

Quantitative Differentiation Evidence for 2-Cyclopropyl-2-methoxyethan-1-amine Versus Closest Structural Analogs


α,α-Geminal Disubstitution Versus Linear Ether Topology: Physicochemical and Topological Differentiation from 2-(Cyclopropylmethoxy)ethan-1-amine

The target compound 2-cyclopropyl-2-methoxyethan-1-amine (CAS 1488263-56-4) bears its cyclopropyl and methoxy groups on the same α-carbon of the ethylamine backbone, producing a sterically congested chiral center. This contrasts sharply with its constitutional isomer 2-(cyclopropylmethoxy)ethan-1-amine (CAS 883524-77-4), where the cyclopropylmethyl ether linkage yields a linear, achiral topology with a rotatable bond count of 4 . The topological polar surface area (TPSA) differs substantially between these isomers: the target compound's TPSA is 35.2 Ų, versus 21.3 Ų for the N-methyl congener 2-(cyclopropylmethoxy)-N-methylethanamine, reflecting the target's more exposed primary amine [1]. The geminal substitution also reduces the rotatable bond count compared to the linear ether analog, constraining conformational flexibility—a parameter known to influence target binding entropy and oral bioavailability in cyclopropylamine drug discovery programs [2].

Structural isomerism Physicochemical property comparison Topological polar surface area

Positional Isomer Differentiation: 2-Cyclopropyl-2-methoxyethan-1-amine Versus 1-Cyclopropyl-2-methoxyethanamine in Chiral Intermediate Synthesis Feasibility

A crucial distinction exists between the 2-cyclopropyl-2-methoxy substitution pattern (target compound) and the 1-cyclopropyl-2-methoxy pattern (CAS 1095431-22-3). In the latter, the amine group is attached directly to the carbon bearing the cyclopropyl ring, producing a primary amine adjacent to a cyclopropyl-substituted stereocenter. This 1-substituted cyclopropylamine architecture has been extensively validated in the KDM1A/LSD1 inhibitor field, where increasing bulk at the cyclopropylamine nitrogen drove selectivity against MAO A and MAO B [1]. By contrast, the target compound's 2-cyclopropyl-2-methoxy motif positions the amine one carbon removed from the cyclopropyl-bearing center, creating a β-cyclopropyl-β-methoxyethylamine scaffold with distinct steric and electronic properties. The (S)-1-cyclopropyl-2-methoxyethanamine isomer was successfully prepared via leucine dehydrogenase-catalyzed reductive amination in 62% overall yield from cyclopropylglyoxylic acid, achieving enantiomeric excess unattainable by classical resolution methods (91% ee max via lipase, 53% ee via transaminase) [2]. The target compound's different connectivity pattern means this validated chemoenzymatic route cannot be directly translated, necessitating distinct synthetic methodology development.

Chiral amine synthesis Positional isomerism Biocatalysis

Predicted pKa and Ionization State Differentiation at Physiological pH Relative to N-Substituted Cyclopropylamine Analogs

The predicted pKa of 2-cyclopropyl-2-methoxyethan-1-amine is 8.73 ± 0.10, positioning its conjugate acid near the boundary of physiological pH . This value is higher than that of N-substituted analogs such as 2-(cyclopropylmethoxy)-N-methylethanamine (predicted pKa ~10.2 for the secondary amine conjugate acid), meaning a greater fraction of the target compound exists in the neutral free-base form at pH 7.4 [1]. The ionization state directly impacts passive membrane permeability, blood-brain barrier penetration potential, and receptor binding interactions. In the cyclopropylamine MAO inhibitor class, N-substitution pattern and resulting pKa modulation have been shown to correlate with isoform selectivity: unsubstituted cyclopropylamines tend to show broader MAO A/B inhibition, while bulkier N-substituents confer MAO B selectivity and abolish LSD1 cross-reactivity [2].

pKa prediction Ionization state CNS drug-likeness

Commercial Purity and Availability Benchmarking: 2-Cyclopropyl-2-methoxyethan-1-amine Versus Analog Procurement Options

2-Cyclopropyl-2-methoxyethan-1-amine (CAS 1488263-56-4) is commercially available from multiple research chemical suppliers at purities ranging from 95% (AKSci, catalog 0033DS) to 98% (Leyan, catalog 1967982), with stock quantities from 100 mg to gram scale . By comparison, its closest analog 2-(cyclopropylmethoxy)ethan-1-amine (CAS 883524-77-4) is also offered at 95% purity (AKSci 1630AF), indicating comparable baseline specifications . However, the target compound's unique 2,2-geminal disubstitution pattern—which requires distinct synthetic entry—makes it a less commoditized building block than its linear ether isomer, and its availability across multiple independent vendors (AKSci, Leyan, ChemSpace as catalog A1072807/EN300-225076) suggests robust supply chain diversity [1]. The enantiopure (S)-configured positional isomer (S)-1-cyclopropyl-2-methoxyethanamine is not commercially cataloged as a stock item, having been prepared specifically for the Bristol-Myers Squibb CRF-1 program via custom biocatalysis, underscoring the target compound's relative procurement accessibility as a racemate.

Commercial availability Purity specification Procurement benchmarking

Class-Level Inference: Cyclopropylamine Scaffold Activity Against MAO B and KDM1A—Structural Determinants of Selectivity

While no direct biological assay data are publicly available for 2-cyclopropyl-2-methoxyethan-1-amine itself, class-level evidence from the cyclopropylamine literature provides a framework for its potential differentiation. In the cis-2-substituted cyclopropylamine series, cis-N-benzyl-2-methoxycyclopropylamine achieved an IC₅₀ of 5 nM against MAO B and 170 nM against MAO A after 30 min pre-incubation, representing >20-fold improvement over the clinical MAO inhibitor tranylcypromine, with the critical finding that these cis-2-alkoxy derivatives showed no inhibition of LSD1—a selectivity feature absent in 1-substituted cyclopropylamine KDM1A inhibitors [1]. Conversely, in the 1-substituted cyclopropylamine KDM1A inhibitor series reported by Vianello et al., introduction of bulkier substituents on the cyclopropylamine nitrogen progressively increased selectivity against MAO A and MAO B while retaining covalent KDM1A inhibition [2]. The target compound, bearing a 2-cyclopropyl-2-methoxy substitution pattern, presents an unexplored hybridization of these two pharmacophoric architectures—the alkoxy group occupies the 2-position (as in the MAO B-selective series) but the amine is at the terminal position of the ethyl chain (unlike the cyclopropylamine core of the KDM1A series).

Monoamine oxidase inhibition KDM1A/LSD1 Mechanism-based inhibitor

High-Value Application Scenarios for 2-Cyclopropyl-2-methoxyethan-1-amine Based on Available Differentiation Evidence


Chiral Building Block for CNS Drug Discovery: Exploiting the Geminal Cyclopropyl-Methoxy Architecture

Medicinal chemistry teams pursuing novel CNS drug candidates—particularly those targeting GPCRs, monoamine transporters, or epigenetic enzymes—can deploy 2-cyclopropyl-2-methoxyethan-1-amine as a conformationally restricted, chiral amine building block. The geminal α-substitution pattern offers a sterically unique presentation of the primary amine that is not accessible with linear ether analogs such as 2-(cyclopropylmethoxy)ethan-1-amine (CAS 883524-77-4) [1]. The compound's predicted pKa of 8.73 suggests a meaningful fraction of neutral free-base at physiological pH, supporting passive CNS penetration . Furthermore, the broader cyclopropylamine class has produced clinical candidates and mechanistic probes for MAO B (IC₅₀ values as low as 5 nM) and KDM1A, making this scaffold immediately relevant to structure-activity relationship (SAR) expansion in established target families [2].

Methodology Development for Enantioselective Synthesis of β,β-Disubstituted Amines

Organic chemistry groups focused on asymmetric synthesis methodology can use 2-cyclopropyl-2-methoxyethan-1-amine as a substrate or target for developing new enantioselective routes to β,β-disubstituted amines. The validated chemoenzymatic approach used for the positional isomer (S)-1-cyclopropyl-2-methoxyethanamine (62% yield, >99% ee via leucine dehydrogenase) demonstrates the feasibility of biocatalytic routes for cyclopropyl-methoxy-amine scaffolds, but the target compound's distinct connectivity means this route is not directly transferable [3]. Developing an equivalent high-ee route for the 2,2-geminal substitution pattern would represent a novel contribution to the biocatalysis literature and could enable access to enantiopure building blocks for pharmaceutical partners.

Exploratory Pharmacology: De-Risking MAO Liability While Probing Novel Epigenetic Targets

In early-stage drug discovery, screening 2-cyclopropyl-2-methoxyethan-1-amine against panels of amine-oxidizing enzymes (MAO A, MAO B, SSAO/VAP-1, LSD1/KDM1A) can establish whether its unusual amine positioning—one carbon removed from the cyclopropyl ring—alters the mechanism-based inhibition profile relative to classical cyclopropylamines. Published data show that cis-2-alkoxycyclopropylamines can achieve exquisite MAO B selectivity (>30-fold over MAO A) while completely sparing LSD1, whereas 1-substituted cyclopropylamines covalently inhibit KDM1A with tunable MAO counter-selectivity [2] [4]. The target compound's hybrid architecture may yield a novel selectivity signature, and negative data (e.g., lack of MAO inhibition) would be equally valuable, positioning it as an inert scaffold for programs where amine oxidase off-target activity must be avoided.

Procurement for Parallel SAR Libraries: Structural Diversity via Regioisomeric Cyclopropyl-Methoxy-Ethylamine Scaffolds

Medicinal chemistry CROs and pharma library production groups seeking to maximize scaffold diversity within a consistent chemotype can procure 2-cyclopropyl-2-methoxyethan-1-amine alongside its regioisomers—1-cyclopropyl-2-methoxyethanamine (CAS 1095431-22-3) and 2-(cyclopropylmethoxy)ethan-1-amine (CAS 883524-77-4)—to generate a three-compound matrix of amine positioning [1]. All three share the same molecular formula (C₆H₁₃NO) and nominal mass but present the amine and ether oxygens in distinct spatial arrangements. The target compound is commercially stocked at 95–98% purity from multiple vendors at 100 mg–1 g scale, making it immediately accessible for parallel library synthesis without custom synthesis delays . This regioisomeric diversity set is particularly valuable for patent SAR filings where comprehensive coverage of amine positional isomers strengthens intellectual property positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-2-methoxyethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.